molecular formula C13H9ClF3N B8167327 3-Amino-5-chloro-4'-(trifluoromethyl)biphenyl

3-Amino-5-chloro-4'-(trifluoromethyl)biphenyl

Cat. No.: B8167327
M. Wt: 271.66 g/mol
InChI Key: KHMJOYYTNJSQFL-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a biphenyl structure. This compound is a colorless to pale yellow crystalline solid with a distinct aromatic odor. It is stable under normal conditions and insoluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl:

Industrial Production Methods

Industrial production of 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles under conditions such as acidic or basic environments.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products

    Substitution Reactions: Derivatives with various substituents replacing the amino or chlorine groups.

    Oxidation and Reduction Reactions: Nitro or hydroxyl derivatives and amine derivatives.

    Coupling Reactions: Biphenyl derivatives with extended carbon chains.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloro-4’-(trifluoromethyl)biphenyl is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-5-[4-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMJOYYTNJSQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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